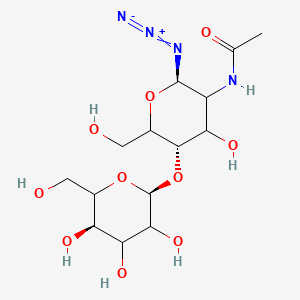
Galss1-4GlcNAc Azide; 2-(Acetylamino)-2-deoxy-4-O-ss-D-galactopyranosyl-ss-D-glucopyranosyl Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE is a complex carbohydrate derivative It is a glycosyl azide, which is a type of compound that contains an azide group (-N3) attached to a sugar molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar molecules are protected using acetyl groups to prevent unwanted reactions.
Formation of Glycosidic Linkage: The protected sugar molecules are then linked together through a glycosidic bond.
Introduction of Azide Group: The azide group is introduced by reacting the glycosylated sugar with sodium azide under suitable conditions.
Deprotection: The acetyl protecting groups are removed to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include rigorous purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide:
Hydrogen Gas and Catalyst: Used for the reduction of the azide group to an amine.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products:
Amine Derivatives: Formed by the reduction of the azide group.
Triazole Derivatives: Formed by click chemistry reactions.
Scientific Research Applications
2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of carbohydrates in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of glycomimetic drugs.
Industry: Utilized in the production of glycosylated materials and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. This makes it a valuable tool for studying and manipulating biological processes at the molecular level.
Comparison with Similar Compounds
- 2-(ACETYLAMINO)-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE
- 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-MANNOPYRANOSYL AZIDE
Comparison:
- Structural Differences: The position and type of glycosidic linkages differ among these compounds, leading to variations in their chemical properties and reactivity.
- Unique Features: 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE is unique due to its specific glycosidic linkage and the presence of the azide group, which allows for versatile chemical modifications and applications in click chemistry.
Properties
Molecular Formula |
C14H24N4O10 |
|---|---|
Molecular Weight |
408.36 g/mol |
IUPAC Name |
N-[(2R,5S)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5?,6?,7?,8-,9?,10?,11?,12+,13+,14-/m0/s1 |
InChI Key |
CYVRAOFCZKOGIO-FDEMOAGNSA-N |
Isomeric SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1O)O[C@H]2C(C([C@H](C(O2)CO)O)O)O)CO)N=[N+]=[N-] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















